molecular formula C20H20ClNO4 B4763035 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate

Cat. No. B4763035
M. Wt: 373.8 g/mol
InChI Key: SRTSFEOKNHYICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a member of the oxoacid esters family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which play a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate have been studied extensively. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have an effect on the immune system, specifically on the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers working with it.

Future Directions

The potential applications of 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate in scientific research are vast. Some future directions for research include:
1. Further studies on the mechanism of action of this compound to better understand its anti-cancer properties.
2. Development of new drugs based on the structure of this compound for the treatment of cancer.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders.
4. Further studies on the toxicity of this compound to better understand its safety profile.
5. Development of new methods for synthesizing this compound that are more efficient and cost-effective.
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate is a chemical compound that has potential applications in scientific research. Its anti-cancer properties and ability to inhibit the growth of cancer cells make it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, its potential toxicity poses a risk to researchers working with it, and further studies are needed to better understand its safety profile.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate has been used in various scientific research studies. One of its applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. This compound has also been used in the development of new drugs and as a tool for studying protein-ligand interactions.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-(2-chloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13-7-8-15(11-14(13)2)18(23)12-26-20(25)10-9-19(24)22-17-6-4-3-5-16(17)21/h3-8,11H,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTSFEOKNHYICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloroanilino)-4-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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